(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a difluoromethoxy group and a fluorophenyl moiety. This compound is primarily studied for its potential pharmacological applications, particularly in the fields of psychiatry and neurology. Its chemical formula can be represented as C₉H₁₃ClF₂N O, indicating the presence of chlorine, fluorine, and nitrogen atoms, which contribute to its biological activity.
Research indicates that (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride exhibits notable biological activity, particularly as a potential antidepressant and anxiolytic agent. The compound's ability to interact with neurotransmitter systems, especially serotonin and norepinephrine pathways, suggests its role in modulating mood and anxiety disorders. Studies have shown that its structural components contribute to its binding affinity for specific receptors in the central nervous system .
The synthesis of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride can be achieved through several methods:
(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride has potential applications in:
Interaction studies have demonstrated that (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride can influence various biological pathways. Its interactions with serotonin receptors have been particularly noted, suggesting it may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved. Additionally, computational models have been employed to predict its binding affinity and interaction dynamics with target proteins .
Several compounds share structural similarities with (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride, each exhibiting unique pharmacological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fluoxetine | Fluorinated phenyl amine | Selective serotonin reuptake inhibitor |
| Venlafaxine | Phenethylamine derivative | Dual serotonin-norepinephrine reuptake inhibitor |
| Desvenlafaxine | Active metabolite of venlafaxine | Antidepressant effects |
These compounds are often compared in studies assessing their efficacy and safety profiles in treating mood disorders, highlighting the unique aspects of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride in terms of receptor selectivity and side effect profiles .
(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride possesses the molecular formula C9H11ClF3NO with a molecular weight of 241.64 grams per mole [1] [2]. The hydrochloride salt form represents the protonated state of the parent amine compound, incorporating one chloride anion to balance the positive charge on the ammonium nitrogen [1]. The elemental composition includes nine carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom [2].
The compound exhibits a distinctive fluorination pattern with three fluorine atoms distributed across the molecular framework [1]. Two fluorine atoms constitute the difluoromethoxy substituent (-OCF2H) at the ortho position of the phenyl ring, while the third fluorine atom occupies the para position directly on the aromatic ring [1] [2]. This specific fluorine distribution creates a unique electronic environment that significantly influences the compound's physicochemical properties [3] [4].
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₉H₁₁ClF₃NO | C₉H₁₀F₃NO |
| Molecular Weight (g/mol) | 241.64 | 205.18 |
| Elemental Composition | C: 44.73%, H: 4.58%, Cl: 14.66%, F: 23.59%, N: 5.79%, O: 6.62% | C: 52.68%, H: 4.91%, F: 27.79%, N: 6.83%, O: 7.80% |
The presence of the chloride counterion in the hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for pharmaceutical applications where aqueous formulations are required [2] [5].
The molecular architecture of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride features a phenyl ring as the central scaffold with precise substitution patterns that define its three-dimensional structure [1] [6]. The aromatic ring exhibits a 2,4-disubstitution pattern, with the difluoromethoxy group (-OCF2H) positioned at the ortho carbon and a fluorine atom at the para carbon [1] [6].
The International Union of Pure and Applied Chemistry name systematically describes the compound as (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride [1]. The Simplified Molecular Input Line Entry System representation for the isomeric form is CC@@HN.Cl, clearly indicating the stereochemical configuration at the chiral center [6] [5].
The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1 [1] [6]. This notation explicitly defines the absolute stereochemistry and connectivity pattern throughout the molecule [6].
| Structural Feature | Description | Significance |
|---|---|---|
| Aromatic Ring | Phenyl ring with 2,4-disubstitution pattern | Provides rigid scaffold and π-electron system |
| Difluoromethoxy Group | OCF2H group at ortho position (C2) | Enhances lipophilicity and metabolic stability |
| Fluorine at C4 Position | Fluorine atom at para position | Modifies electronic distribution |
| Chiral Carbon (C1) | Asymmetric carbon with S-configuration | Determines biological activity |
| Primary Amine | Terminal -NH2 group | Hydrogen bond donor; protonation site |
Computational modeling predicts a dihedral angle of approximately 112 degrees between the ethanamine chain and the fluorophenyl ring, optimizing intermolecular interactions while minimizing steric hindrance [5]. This preferred conformation influences the compound's ability to interact with biological targets and affects its overall pharmacological profile [5] [7].
The stereochemical configuration of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is unambiguously defined by the S-configuration at the C1 position, which represents the carbon atom bearing the primary amine group [1] [6]. According to the Cahn-Ingold-Prelog priority rules, the substituents around the chiral center are ranked based on atomic number, with the nitrogen-containing group receiving highest priority, followed by the substituted phenyl ring, the methyl group, and finally the hydrogen atom [8] [9].
The absolute configuration is designated as S (sinister) when viewing the molecule from the position opposite to the lowest priority substituent (hydrogen), with the remaining three substituents arranged in a counterclockwise sequence from highest to lowest priority [8] [9]. This stereochemical arrangement is critical for the compound's biological activity, as enantiomers often exhibit dramatically different pharmacological properties [10] [11].
The optical rotation of the S-enantiomer has been measured as [α]D = +12.5° (c = 1.0, methanol, 20°C), providing experimental confirmation of the absolute configuration [5]. This positive rotation indicates that the S-enantiomer rotates plane-polarized light in a clockwise direction under the specified conditions [10].
Stereochemical stability analysis reveals that (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride exhibits remarkable configurational stability under physiological conditions [12] [11]. The racemization half-life exceeds 1000 hours at 25°C in aqueous solution at physiological hydrogen ion concentration (7.4), indicating minimal epimerization under biological conditions [11] [13].
The high stereochemical stability results from the absence of acidic hydrogen atoms adjacent to the chiral center and the electronic effects of the fluorinated aromatic ring system [12] [3]. The electron-withdrawing nature of the fluorine substituents stabilizes the carbon-nitrogen bond at the chiral center, preventing facile proton abstraction that could lead to racemization [3] [4].
| Property | Value |
|---|---|
| Chiral Center | C1 (carbon attached to amine group) |
| Absolute Configuration | S-configuration at C1 position |
| Optical Rotation [α]D | +12.5° (c = 1.0, methanol, 20°C) |
| Enantiomeric Excess | >99% ee (pharmaceutical grade) |
| Racemization Half-life | >1000 hours at 25°C (aqueous, pH 7.4) |
| Configurational Stability | High stability under physiological conditions |
Analytical methods for stereochemical purity determination employ chiral high-performance liquid chromatography with ultraviolet detection, utilizing specialized chiral stationary phases such as Chiralpak AD-H with hexane/isopropanol/diethylamine mobile phase systems [10] [13]. These methods can reliably detect enantiomeric impurities at levels below 0.1%, ensuring pharmaceutical-grade stereochemical purity [10].
The R-enantiomer of 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride, bearing Chemical Abstracts Service Registry Number 1384435-41-9, represents the mirror-image stereoisomer of the target compound [15]. This enantiomer possesses identical molecular formula and connectivity but exhibits opposite three-dimensional spatial arrangement around the chiral carbon center [8] [10].
The R-configuration follows the same Cahn-Ingold-Prelog priority ranking system but results in a clockwise arrangement when viewed from the appropriate perspective [8] [9]. While the physical properties such as melting point, boiling point, and solubility in achiral solvents remain identical between enantiomers, their biological activities typically differ significantly [10] [11].
The optical rotation of the R-enantiomer exhibits equal magnitude but opposite sign compared to the S-enantiomer, demonstrating the characteristic behavior of enantiomeric pairs [10]. This stereochemical relationship is fundamental to understanding structure-activity relationships in pharmaceutical development [10] [11].
The free base form, (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine, represents the deprotonated neutral molecule with PubChem Compound Identifier 71755776 [6]. This form maintains the same stereochemical configuration but lacks the chloride counterion present in the hydrochloride salt [6] [5].
The molecular weight of the free base (205.18 grams per mole) differs from the hydrochloride salt by the mass of hydrogen chloride (36.46 grams per mole) [6] [5]. The free base exhibits higher lipophilicity with a calculated logarithm of the partition coefficient of 2.1 compared to 1.8 for the hydrochloride salt [5].
Physical properties of the free base include liquid state at room temperature and reduced water solubility compared to the hydrochloride salt [5]. The higher basicity of the free amine (calculated acid dissociation constant 10.4) compared to the protonated form facilitates different formulation strategies and biological interactions [5].
Several structurally related fluorinated compounds share the core ethanamine phenyl framework while differing in fluorine substitution patterns [16] [17] [18]. The compound 1-[4-(difluoromethoxy)-3-fluorophenyl]ethanamine (PubChem Compound Identifier 104234057) represents a positional isomer with the difluoromethoxy group at the para position and fluorine at the meta position [18].
Another analog, 1-[4-(difluoromethoxy)-2-fluorophenyl]ethanamine (PubChem Compound Identifier 103846327), features the difluoromethoxy group at the para position with fluorine at the ortho position [19]. The compound 2-[2-(difluoromethoxy)-6-fluorophenyl]ethanamine (PubChem Compound Identifier 171397111) represents a chain-extended analog with an additional methylene unit [17].
| Compound | CAS Number | PubChem CID | Relationship |
|---|---|---|---|
| (1R)-enantiomer hydrochloride | 1384435-41-9 | Not assigned | Mirror image stereoisomer |
| (1S)-free base | 1344957-66-9 | 71755776 | Deprotonated form |
| 4-difluoromethoxy-3-fluoro analog | Not assigned | 104234057 | Positional isomer |
| 4-difluoromethoxy-2-fluoro analog | Not assigned | 103846327 | Positional isomer |
| Chain-extended analog | Not assigned | 171397111 | Homologous compound |
The (R)-1-(2-(difluoromethoxy)-5-fluorophenyl)ethan-1-amine (Chemical Abstracts Service Registry Number 1568070-65-4) demonstrates the impact of fluorine positioning on molecular properties [20]. These structural variations provide insight into structure-activity relationships and guide medicinal chemistry optimization efforts [21] [22].
(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride exists as a crystalline solid under standard conditions [1]. The compound typically appears as a white to off-white powder, characteristic of amine hydrochloride salts used in pharmaceutical applications [2] [3]. This physical form is consistent with the ionic nature of the hydrochloride salt, which promotes crystalline packing through electrostatic interactions between the protonated amine cation and chloride anion [4] [5].
The crystalline nature of the compound is attributed to the formation of strong hydrogen bonds between the ammonium group and the chloride ion, alongside weaker intermolecular interactions involving the fluorinated aromatic system [5]. Amine hydrochloride salts are typically preferred in pharmaceutical formulations due to their enhanced stability, reduced volatility, and improved handling characteristics compared to their free base counterparts [4] [6].
The molecular weight of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is 241.64 g/mol [7] [8] [2] [3] [1]. This value corresponds to the molecular formula C₉H₁₁ClF₃NO, which includes:
The molecular weight falls within the typical range for small-molecule pharmaceutical compounds and is consistent with the molecular composition containing multiple fluorine atoms, which contribute significantly to the overall mass despite their small atomic radius [12].
As a hydrochloride salt, (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride demonstrates enhanced water solubility compared to its free base form [4]. The ionic nature of the salt promotes dissolution in polar protic solvents through ion-dipole interactions and hydrogen bonding with water molecules [4] [5].
The solubility in organic solvents varies depending on the solvent characteristics:
Polar Aprotic Solvents: Moderate to good solubility is expected in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate both the ionic components and the fluorinated aromatic system [13] [14].
Polar Protic Solvents: Alcohols and other protic solvents may show variable solubility depending on their hydrogen bonding capacity and polarity. The presence of fluorinated groups can affect solvation patterns [15] [14].
Nonpolar Solvents: Limited solubility is anticipated in hydrocarbons and other nonpolar solvents due to the ionic nature of the hydrochloride salt and the polar character imparted by the fluorine substituents.
The compound exhibits good chemical stability under standard storage conditions (2-8°C, protected from light) [10] [1] [16]. The presence of multiple fluorine substituents generally enhances chemical stability due to the strong C-F bonds (bond dissociation energy ≈ 485 kJ/mol) [17] [18].
¹H NMR Characteristics:
¹³C NMR Features:
¹⁹F NMR Analysis:
The compound exhibits two distinct fluorine environments [23] [25] [26]:
The ¹⁹F NMR chemical shifts provide excellent sensitivity for structural identification and purity assessment, with the wide chemical shift range (>400 ppm) enabling clear differentiation between fluorine environments [23] [25] [30].
Key IR Absorption Bands:
The IR spectrum provides valuable fingerprint information for compound identification and can be used to confirm the presence of the hydrochloride salt through characteristic N-H⁺ absorption patterns [6].
Molecular Ion: The molecular ion peak appears at m/z 241 (M⁺) for the protonated molecule, with characteristic isotope patterns due to chlorine and fluorine content [33] [34].
Common Fragmentation Pathways:
The mass spectrometry fragmentation pattern provides definitive structural confirmation and can be used for quantitative analysis in pharmaceutical quality control applications [37].
The difluoromethoxy group acts as a moderate electron-withdrawing substituent through both inductive and resonance effects [38] [39]. Based on Hammett constant studies of similar difluoromethoxy-containing compounds, the group exhibits:
These electronic effects influence the aromatic ring's reactivity and may affect the compound's biological activity and pharmacokinetic properties [38] [39].
Hydrogen Bonding: Fluorine atoms can participate in weak hydrogen bonding as acceptors, though this interaction is generally weaker than conventional hydrogen bonds [17] [40]. The difluoromethoxy group may engage in C-H···F interactions with biological targets.
Conformational Effects: The fluorine substituents influence molecular conformation through several mechanisms [17]:
Protein Interactions: Fluorinated aromatic systems can engage in specialized interactions with protein targets [41] [42] [40]:
The multiple fluorine substituents significantly enhance the compound's metabolic stability [17] [12] [18]: